molecular formula C8H9BrFNO B2453885 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide CAS No. 353506-03-3

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide

Cat. No.: B2453885
CAS No.: 353506-03-3
M. Wt: 234.068
InChI Key: SDBWPQMLZZICAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming organic salts containing amino ketone structures with halogenated aromatic substituents. According to chemical database records, the official IUPAC name is designated as "2-amino-1-(4-fluorophenyl)ethanone hydrobromide". This nomenclature system precisely describes the structural components by identifying the ethanone backbone as the primary functional group, with the amino group positioned at the 2-carbon and the 4-fluorophenyl substituent attached to the carbonyl carbon. The hydrobromide designation indicates the presence of the bromide anion as a counterion to the protonated amino group.

The molecular structure can be represented through multiple chemical notation systems that provide comprehensive structural information. The simplified molecular-input line-entry system representation for the hydrobromide salt is documented as "NCC(=O)c1ccc(cc1)F.Br", which clearly delineates the connectivity between atoms and the association with the bromide ion. The International Chemical Identifier code provides a more detailed structural representation as "1S/C8H8FNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H", offering precise atomic connectivity and hydrogen positioning information essential for computational chemistry applications.

The three-dimensional structural representation reveals the spatial arrangement of functional groups that influences the compound's chemical behavior and reactivity patterns. The para-fluorine substitution on the benzene ring creates a specific electronic environment that affects the carbonyl group's electrophilicity and the adjacent amino group's nucleophilicity. Database entries indicate that multiple conformational arrangements exist for this molecule, with computational models suggesting various energy-minimized conformations that reflect the compound's structural flexibility.

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBWPQMLZZICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide typically involves the reaction of 4-fluoroacetophenone with ammonia and a brominating agent. One common method includes dissolving 4-fluoroacetophenone in an organic solvent such as ethanol, followed by the addition of ammonia and a brominating agent like hydrobromic acid. The reaction mixture is then stirred at a specific temperature for a certain period, after which the product is isolated and purified through crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression, such as MNK1 and MNK2. This inhibition can lead to reduced tumor growth in various cancer cell lines .
  • Analgesic Properties : Recent research indicates that derivatives of this compound exhibit significant analgesic effects in models of neuropathic pain, outperforming traditional analgesics like butorphanol .

Biological Research

The compound is also utilized in biological studies to explore enzyme interactions and cellular mechanisms:

  • Enzyme Inhibition Studies : Its role as an inhibitor of specific enzymes has been a focus, particularly in understanding pathways related to inflammation and pain modulation.
  • Protein Interaction Studies : The interactions between this compound and various proteins are critical for elucidating its mechanism of action and optimizing its therapeutic profile.

Case Study 1: Anticancer Efficacy

In a study targeting breast cancer cell lines (e.g., MDA-MB-231), treatment with this compound resulted in dose-dependent inhibition of cell proliferation. This effect was linked to the compound's ability to interfere with eIF4E phosphorylation, a critical process in tumor growth regulation .

Case Study 2: Analgesic Activity

Research evaluating the analgesic properties of related compounds demonstrated that derivatives of this compound showed superior efficacy compared to traditional opioids in animal models of pain. These findings suggest potential applications in developing new pain management therapies .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorophenyl)ethan-1-one
  • 2-Amino-1-(4-chlorophenyl)ethan-1-one
  • 2-Amino-1-(4-bromophenyl)ethan-1-one

Uniqueness

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features an amino group connected to an ethanone structure, with a fluorinated phenyl group that enhances its lipophilicity and metabolic stability. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8FNO·HBr
  • Molecular Weight : Approximately 234.0656 g/mol
  • Solubility : The hydrobromide salt form improves solubility, which is crucial for drug formulation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles, while the ketone structure can participate in acylation reactions. These properties are essential for modifying the compound to enhance its efficacy in biological applications.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds structurally similar to this compound. For example, derivatives with similar structures showed varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, modifications in the phenyl substituents significantly influenced this activity .
  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives exhibit anticancer properties against various cell lines, including Caco-2 and A549 cells. The presence of specific substituents on the phenyl ring was found to enhance or diminish anticancer activity, indicating a structure-activity relationship .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds against resistant strains of bacteria. The results indicated that compounds with a para-fluoro substituent exhibited enhanced lipophilicity, leading to improved penetration into bacterial cells. This study highlights the importance of structural modifications in developing effective antimicrobial agents .

Study 2: Anticancer Effects

In a study assessing the anticancer potential of thiazole derivatives related to this compound, it was found that specific modifications could significantly increase cytotoxicity against cancer cell lines. For instance, introducing electron-withdrawing groups enhanced the compounds' reactivity and interaction with cellular targets .

Data Tables

Biological Activity Effect Reference
AntimicrobialModerate to high efficacy against Gram-positive bacteria
AnticancerSignificant reduction in cell viability (Caco-2 cells)
AnalgesicPotential analgesic properties observed in animal models

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide?

A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) with ammonia or an amine source, followed by hydrobromide salt formation. For example:

React 2-bromo-1-(4-fluorophenyl)ethan-1-one with aqueous ammonia under reflux to yield the free base.

Treat the product with hydrobromic acid to crystallize the hydrobromide salt.
Key parameters include solvent choice (e.g., ethanol for solubility), temperature control, and stoichiometric ratios. The hydrochloride analog (CAS 369-43-7) is structurally similar and provides a reference for reaction optimization .

Q. How can researchers characterize this compound’s purity and structure?

Use a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic fluorophenyl group and amine proton. ¹⁹F NMR (e.g., δ ~ -110 ppm for para-fluorine) can validate electronic effects .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular weight (C₈H₈FNO·HBr: theoretical 234.07 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~ 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, Br, and F percentages.

Q. What purification strategies are effective for isolating the hydrobromide salt?

Recrystallization from ethanol/water mixtures is preferred due to the salt’s moderate solubility. For challenging impurities, column chromatography (silica gel, eluent: dichloromethane/methanol) can separate the free base, followed by salt formation. Monitor crystallinity via powder XRD to ensure phase purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, hydrogen bonding, and salt formation. Example workflow:

Grow crystals via slow evaporation in ethanol.

Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine with SHELXL (R factor < 0.05; data-to-parameter ratio > 15) .
For related brominated analogs, SCXRD revealed planar fluorophenyl rings and Br⁻···H-N hydrogen bonds (e.g., C–Br distance: ~1.9 Å) .

Table 1 : Example Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space groupP2₁/c
R factor0.054
Bond length (C–Br)1.92 Å
ReferenceAdapted from

Q. How does thermal stability impact experimental design for pyrolysis studies?

Thermogravimetric analysis (TGA) and pyrolysis-GC/MS can identify decomposition pathways. For structurally related arylketones, pyrolysis at >200°C generates fluorinated aromatic fragments (e.g., 4-fluorobenzaldehyde) and amine derivatives. Design experiments under inert atmospheres (N₂/Ar) to minimize oxidation .

Q. What is the effect of counterion (Br⁻ vs. Cl⁻) on physicochemical properties?

  • Solubility : Hydrobromide salts often exhibit higher aqueous solubility than hydrochlorides due to larger Br⁻ ionic radius.
  • Crystallinity : Br⁻ forms stronger hydrogen bonds, leading to distinct crystal packing (e.g., shorter N–H···Br distances vs. N–H···Cl).
    Compare diffraction patterns and DSC profiles of both salts to quantify these differences .

Q. Methodological Notes

  • Synthesis : Optimize reaction time and temperature to avoid over-bromination or side reactions.
  • Crystallography : Use SHELX programs for robust refinement; validate hydrogen positions with DFT calculations .
  • Stability Testing : Store the compound in desiccated, amber vials at -20°C to prevent hygroscopic degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.